N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide
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Overview
Description
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide is a compound that features an imidazole ring, a propyl chain, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide typically involves the reaction of 3-(imidazol-1-yl)propylamine with 5-isopropyl-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor function. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.
3-(Imidazol-1-yl)propyl-functionalized silica gel: Used in chromatography and material science.
Uniqueness
N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide is unique due to its combination of an imidazole ring, a propyl chain, and a benzenesulfonamide group. This structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-13(2)14-5-6-15(22-3)16(11-14)23(20,21)18-7-4-9-19-10-8-17-12-19/h5-6,8,10-13,18H,4,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNVZLPMKZNXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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